molecular formula C9H11NO B585561 N-Phenylpropanamide-d3 CAS No. 1346598-63-7

N-Phenylpropanamide-d3

Cat. No. B585561
Key on ui cas rn: 1346598-63-7
M. Wt: 152.21 g/mol
InChI Key: ZTHRQJQJODGZHV-FIBGUPNXSA-N
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Patent
US06645980B1

Procedure details

iPr2EtN (4.72 mL, 27.1 mmol) was added to a solution of (4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine (80) (27.1 mmol) in CH2Cl2. The solution was cooled to 0° C. in an ice bath, then propionyl chloride (5.17 mL, 59.6 mmol) was added dropwise. The reaction was allowed to warm slowly to room temperature, with stirring, overnight. CH2Cl2 and 10% aqueous NaOH was added. The organic layer was removed and the aqueous layer extracted with CH2Cl2 (2×). The organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The resulting oily residue was purified by silica gel chromatography (97:1:2::Hexanes:CH2Cl2:2N NH3 in EtOH) to obtain 4-benzyl-1,4-oxazepan-2-ylmethyl)-N-phenylpropionamide (81) as a pale yellow oil. 1H NMR (CDCl3, ppm) 7.36-7.19 (8H, m), 6.94 (2H, broad d, J=6.5 Hz), 3.89-3.38 (5H, m), 3.65 (1H, d, J=13.3 Hz), 3.54 (1H, d, J=13.3 Hz), 2.88-2.75 (2H, m), 2.55 (1H, ddd, J=12.5, 8.9, 4.2 Hz), 2.34 (1H, dd, J=13.5, 8.9 Hz), 1.98-1.68 (4H, m), 0.98 (3H, t, J=7.5 Hz). 13C NMR (CDCl3) 174.05, 143.19, 139.64, 129.60, 129.15, 128.46, 128.35, 127.79, 127.10, 76.80, 67.25, 62.61, 59.05, 54.43, 51.64, 30.42, 27.91, 9.70 ppm. LRMS: 352.72.
Quantity
4.72 mL
Type
reactant
Reaction Step One
Name
(4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine
Quantity
27.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.C(N1CCCO[CH:19]([CH2:24][NH:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:18]1)C1C=CC=CC=1.C(Cl)(=[O:35])CC.[OH-].[Na+]>C(Cl)Cl>[C:26]1([NH:25][C:24](=[O:35])[CH2:19][CH3:18])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.72 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
(4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine
Quantity
27.1 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCCC1)CNC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.17 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring, overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oily residue was purified by silica gel chromatography (97:1:2::Hexanes:CH2Cl2:2N NH3 in EtOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06645980B1

Procedure details

iPr2EtN (4.72 mL, 27.1 mmol) was added to a solution of (4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine (80) (27.1 mmol) in CH2Cl2. The solution was cooled to 0° C. in an ice bath, then propionyl chloride (5.17 mL, 59.6 mmol) was added dropwise. The reaction was allowed to warm slowly to room temperature, with stirring, overnight. CH2Cl2 and 10% aqueous NaOH was added. The organic layer was removed and the aqueous layer extracted with CH2Cl2 (2×). The organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The resulting oily residue was purified by silica gel chromatography (97:1:2::Hexanes:CH2Cl2:2N NH3 in EtOH) to obtain 4-benzyl-1,4-oxazepan-2-ylmethyl)-N-phenylpropionamide (81) as a pale yellow oil. 1H NMR (CDCl3, ppm) 7.36-7.19 (8H, m), 6.94 (2H, broad d, J=6.5 Hz), 3.89-3.38 (5H, m), 3.65 (1H, d, J=13.3 Hz), 3.54 (1H, d, J=13.3 Hz), 2.88-2.75 (2H, m), 2.55 (1H, ddd, J=12.5, 8.9, 4.2 Hz), 2.34 (1H, dd, J=13.5, 8.9 Hz), 1.98-1.68 (4H, m), 0.98 (3H, t, J=7.5 Hz). 13C NMR (CDCl3) 174.05, 143.19, 139.64, 129.60, 129.15, 128.46, 128.35, 127.79, 127.10, 76.80, 67.25, 62.61, 59.05, 54.43, 51.64, 30.42, 27.91, 9.70 ppm. LRMS: 352.72.
Quantity
4.72 mL
Type
reactant
Reaction Step One
Name
(4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine
Quantity
27.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.C(N1CCCO[CH:19]([CH2:24][NH:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:18]1)C1C=CC=CC=1.C(Cl)(=[O:35])CC.[OH-].[Na+]>C(Cl)Cl>[C:26]1([NH:25][C:24](=[O:35])[CH2:19][CH3:18])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.72 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
(4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine
Quantity
27.1 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCCC1)CNC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.17 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring, overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oily residue was purified by silica gel chromatography (97:1:2::Hexanes:CH2Cl2:2N NH3 in EtOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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